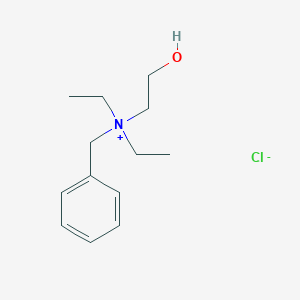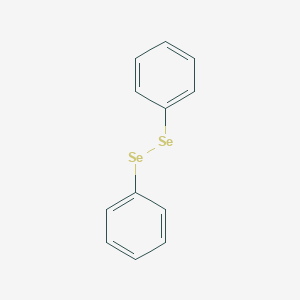
1,1,1-トリメトキシエタン
概要
説明
Trimethyl orthoacetate, also known as trimethyl orthoacetate, is an organic compound with the molecular formula C5H12O3. It is a colorless liquid that is commonly used as a reagent in organic synthesis. The compound is known for its ability to act as a protecting group for aldehydes and ketones, making it valuable in various chemical reactions .
科学的研究の応用
Trimethyl orthoacetate is used in various scientific research applications, including:
Organic Synthesis: It is used as a protecting group for aldehydes and ketones, allowing for selective reactions to occur without interference from these functional groups.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Chemistry: It is used in the preparation of polymers and resins.
Agricultural Chemicals: It is used in the synthesis of agrochemicals and pesticides.
作用機序
Target of Action
1,1,1-Trimethoxyethane is a chemical compound with the formula C5H12O3 . It is also known as Trimethyl orthoacetate
Mode of Action
It is known that it can undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule .
Biochemical Pathways
It is known that it can undergo a reaction with water to form methanol and acetic acid
Pharmacokinetics
Its metabolism likely involves its conversion to methanol and acetic acid , and it is probably excreted in the urine and breath.
Result of Action
It is known that it can decompose at high temperatures to form methanol and formaldehyde . These products can have various effects on cells, including potential toxicity.
Action Environment
The action, efficacy, and stability of 1,1,1-Trimethoxyethane can be influenced by various environmental factors. For instance, it is stable at room temperature but decomposes at high temperatures to form methanol and formaldehyde . Additionally, its reaction with water to form methanol and acetic acid suggests that its activity could be influenced by the presence of water.
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl orthoacetate can be synthesized through the reaction of acetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
CH3CHO+3CH3OH→CH3C(OCH3)3+H2O
The reaction is typically carried out under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the orthoester .
Industrial Production Methods
In industrial settings, 1,1,1-trimethoxyethane is produced by the continuous reaction of acetaldehyde and methanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
Trimethyl orthoacetate undergoes various chemical reactions, including:
-
Hydrolysis: : In the presence of water and an acid or base catalyst, 1,1,1-trimethoxyethane hydrolyzes to form acetaldehyde and methanol.
CH3C(OCH3)3+H2O→CH3CHO+3CH3OH
-
Transesterification: : It can react with other alcohols to form different orthoesters.
-
Oxidation: : It can be oxidized to form acetic acid and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products
Hydrolysis: Acetaldehyde and methanol.
Transesterification: Different orthoesters.
Oxidation: Acetic acid and methanol.
類似化合物との比較
Similar Compounds
Trimethyl orthoformate: Similar to 1,1,1-trimethoxyethane but derived from formic acid.
Triethyl orthoacetate: Similar structure but with ethyl groups instead of methyl groups.
Trimethyl orthopropionate: Similar structure but derived from propionic acid.
Uniqueness
Trimethyl orthoacetate is unique due to its specific reactivity with aldehydes and ketones, forming stable orthoesters that can be easily removed. This makes it particularly valuable in organic synthesis for protecting carbonyl groups .
特性
IUPAC Name |
1,1,1-trimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(6-2,7-3)8-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNBNXLBDFELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027400 | |
| Record name | 1,1,1-Trimethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethane, 1,1,1-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1445-45-0 | |
| Record name | Trimethyl orthoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trimethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trimethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl orthoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIMETHOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04H7A3FK37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and some key physical properties of 1,1,1-trimethoxyethane?
A1: 1,1,1-Trimethoxyethane has the molecular formula C5H12O3. Its structure consists of an ethane backbone with one methyl group and three methoxy groups attached to the same carbon atom.
- Spectroscopic data: The vibrational spectra and rotational isomerism of 1,1,1-Trimethoxyethane have been studied. [] Additionally, gas phase structural determination using electron diffraction, coupled with molecular mechanics calculations, has provided insights into its molecular geometry. [, ]
Q2: How is 1,1,1-trimethoxyethane synthesized?
A2: A high-yield synthesis of 1,1,1-trimethoxyethane involves the alcoholysis of methyliminoacetate hydrochloride. This precursor is obtained from acetonitrile, methanol, and hydrochloric acid. The reaction proceeds under controlled pH conditions (2-7). []
Q3: What interesting fragmentation patterns does 1,1,1-trimethoxyethane exhibit in mass spectrometry?
A3: Mass spectrometry studies, particularly using mass-analysed ion kinetic energy (MIKE) spectrometry, reveal intriguing fragmentation pathways for 1,1,1-trimethoxyethane. The molecule initially fragments by losing a methyl (CH3) or methoxy (CH3O) group. Subsequent fragmentation involves the loss of formaldehyde (H2CO), a common characteristic observed in the mass spectra of alkoxysilanes. Notably, the fragmentation process is preceded by almost complete scrambling of the methoxy hydrogens in the metastable molecular ion. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)






![8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole](/img/structure/B104667.png)



